3-[2-(2-bromobenzyl)-2H-tetrazol-5-yl]pyridine
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Overview
Description
3-{2-[(2-BROMOPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE: is a heterocyclic compound that features a pyridine ring substituted with a tetrazole ring and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{2-[(2-BROMOPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the tetrazole ring.
Coupling Reactions: The pyridine and tetrazole rings can be involved in various coupling reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide and potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted tetrazole derivatives, while oxidation and reduction can produce different oxidation states of the nitrogen atoms .
Scientific Research Applications
Chemistry: In chemistry, 3-{2-[(2-BROMOPHENYL)METHYL]-2H-1,2,3,4-TETZOL-5-YL}PYRIDINE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its ability to form stable complexes with proteins and nucleic acids makes it valuable for probing biochemical pathways .
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer, bacterial infections, and inflammatory conditions .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength .
Mechanism of Action
The mechanism of action of 3-{2-[(2-BROMOPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The bromophenyl group can form π-π interactions with aromatic residues in proteins, while the tetrazole ring can participate in hydrogen bonding and electrostatic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
2-Bromo-2-methylpropane: A simple alkyl bromide used in organic synthesis.
4,4’-Dibromobenzophenone: A symmetrical diaryl ketone used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
2-Bromomethyl-2,3-dihydrobenzofurans: Functionalized compounds used in the synthesis of complex organic molecules.
Uniqueness: 3-{2-[(2-BROMOPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE is unique due to its combination of a pyridine ring, a tetrazole ring, and a bromophenyl group. This structure provides a versatile platform for chemical modifications and the development of new compounds with diverse biological and chemical properties .
Properties
Molecular Formula |
C13H10BrN5 |
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Molecular Weight |
316.16 g/mol |
IUPAC Name |
3-[2-[(2-bromophenyl)methyl]tetrazol-5-yl]pyridine |
InChI |
InChI=1S/C13H10BrN5/c14-12-6-2-1-4-11(12)9-19-17-13(16-18-19)10-5-3-7-15-8-10/h1-8H,9H2 |
InChI Key |
AIYWAWAGGRORDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2N=C(N=N2)C3=CN=CC=C3)Br |
Origin of Product |
United States |
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